molecular formula C6H7ClN2S B2916864 2-Amino-2-(thiophen-3-yl)acetonitrile hydrochloride CAS No. 127698-22-0

2-Amino-2-(thiophen-3-yl)acetonitrile hydrochloride

Cat. No.: B2916864
CAS No.: 127698-22-0
M. Wt: 174.65
InChI Key: VSJYUBNDQYQXEN-UHFFFAOYSA-N
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Description

2-Amino-2-(thiophen-3-yl)acetonitrile hydrochloride (CAS: 127698-22-0) is a nitrile-functionalized amino compound with a thiophene substituent at the 3-position. Its molecular formula is C₆H₇N₂S·HCl, with a molecular weight of 174.65 g/mol and a purity of 95% . The compound is historically listed as discontinued by suppliers like CymitQuimica, limiting its current availability for research . Its structural uniqueness lies in the thiophene ring, which imparts distinct electronic properties due to sulfur’s electron-rich nature, making it valuable in organic synthesis and pharmaceutical intermediate development.

Properties

IUPAC Name

2-amino-2-thiophen-3-ylacetonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2S.ClH/c7-3-6(8)5-1-2-9-4-5;/h1-2,4,6H,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJYUBNDQYQXEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(C#N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(thiophen-3-yl)acetonitrile hydrochloride typically involves the reaction of thiophene-3-carboxaldehyde with ammonium acetate and potassium cyanide in the presence of a suitable solvent such as ethanol. The reaction is carried out under reflux conditions, followed by acidification with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(thiophen-3-yl)acetonitrile hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-2-(thiophen-3-yl)acetonitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(thiophen-3-yl)acetonitrile hydrochloride involves its interaction with various molecular targets. The amino and nitrile groups can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and receptor binding. The thiophene ring can participate in π-π interactions and electron transfer processes, affecting cellular pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Aromatic Rings

2-Amino-2-(3-chlorophenyl)acetonitrile Hydrochloride
  • CAS: Not explicitly listed (referenced in Strecker synthesis)
  • Structure : Chlorophenyl group replaces thiophene.
  • Key Features: The electron-withdrawing chlorine atom enhances electrophilicity at the nitrile group, facilitating nucleophilic additions. Used in Strecker amino acid synthesis to produce chiral α-aminonitriles .
2-Amino-2-(4-(trifluoromethoxy)phenyl)acetonitrile Hydrochloride
  • CAS : 1375474-19-3
  • Structure : Contains a trifluoromethoxy (-OCF₃) group.
  • Key Features : The strong electron-withdrawing -OCF₃ group increases stability against hydrolysis but reduces nucleophilicity. Likely used in medicinal chemistry for metabolic stability .
2-Amino-2-(4-bromophenyl)acetonitrile Hydrochloride
  • CAS : 40658-53-5
  • Structure : Bromine substituent at the para position.
  • Key Features : Bromine’s heavy atom effect may enhance crystallinity for X-ray studies. Molecular weight: 247.52 g/mol .

Positional Isomerism in Thiophene Derivatives

2-Amino-2-(thiophen-2-yl)acetonitrile Hydrochloride
  • CAS: Not explicitly listed (CymitQuimica Ref: 3D-TDA55488)
  • Structure : Thiophene substituent at the 2-position.

Functional Group Modifications

2-Amino-2-(3,4-dichlorophenyl)acetonitrile Hydrochloride
  • CAS : 40658-57-9
  • Structure : Dichloro substitution on phenyl.
  • Key Features : Increased lipophilicity due to chlorine atoms, enhancing membrane permeability. Molecular weight: 237.5 g/mol .
2-Amino-2-(thiophen-3-yl)acetic Acid Hydrochloride
  • CAS : 369403-64-5
  • Structure : Replaces nitrile (-CN) with carboxylic acid (-COOH).
  • Key Features : The carboxylic acid group enables peptide coupling, expanding utility in drug design. Molecular weight: 192.66 g/mol .

Aliphatic vs. Aromatic Substituents

2-Amino-2-(3,3-difluorocyclobutyl)acetonitrile Hydrochloride
  • CAS : 1215166-79-2
  • Structure : Cyclobutyl ring with difluoro substitution.
  • Key Features : The strained cyclobutane ring may confer conformational rigidity, useful in bioactive molecule design .

Comparative Analysis Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Feature Application/Note
2-Amino-2-(thiophen-3-yl)acetonitrile HCl 127698-22-0 C₆H₇N₂S·HCl 174.65 Thiophene at 3-position, electron-rich Discontinued
2-Amino-2-(3-chlorophenyl)acetonitrile HCl - C₈H₈ClN₂·HCl ~207.08 Chlorine enhances electrophilicity Strecker synthesis
2-Amino-2-(4-(trifluoromethoxy)phenyl)acetonitrile HCl 1375474-19-3 C₉H₈F₃NO·HCl ~257.62 -OCF₃ improves metabolic stability Medicinal chemistry
2-Amino-2-(thiophen-2-yl)acetonitrile HCl - C₆H₇N₂S·HCl 174.65 Thiophene at 2-position, altered electronics Structural isomer
2-Amino-2-(3,4-dichlorophenyl)acetonitrile HCl 40658-57-9 C₈H₇Cl₃N₂ 237.5 Dichloro substitution enhances lipophilicity Crystallography
2-Amino-2-(3,3-difluorocyclobutyl)acetonitrile HCl 1215166-79-2 C₆H₉F₂N₂·HCl ~186.61 Rigid cyclobutane ring Bioactive molecule design

Research Findings and Implications

  • Synthetic Utility : Thiophene-containing analogs are pivotal in heterocyclic chemistry, while chlorophenyl derivatives are preferred in asymmetric synthesis via Strecker reactions .
  • Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -OCF₃) stabilize intermediates in nucleophilic additions, whereas thiophene’s electron-rich nature favors electrophilic substitutions .

Biological Activity

2-Amino-2-(thiophen-3-yl)acetonitrile hydrochloride is a thiophene derivative that has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This compound, characterized by its unique structure, exhibits various pharmacological effects, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The chemical formula for this compound is C6H7ClN2S. Its molecular structure includes an amino group and a thiophene ring, which are critical for its biological activity. The presence of the thiophene moiety is associated with various biological effects, including cytotoxicity and enzyme inhibition.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against different cancer cell lines. The compound has shown promising results in inhibiting cell growth in vitro.

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µM)Reference
MCF-7 (Breast)12.5
NCI-H46015.0
SF-26810.0

The IC50 values indicate the concentration required to inhibit 50% of cell growth after 48 hours of exposure. These results suggest that the compound exhibits significant cytotoxic activity, particularly against breast cancer cells.

The mechanism by which this compound exerts its cytotoxic effects may involve the induction of apoptosis in cancer cells. Studies indicate that thiophene derivatives can interact with cellular pathways that regulate cell survival and proliferation.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been assessed for antimicrobial activity against various pathogens.

Table 2: Antimicrobial Activity of this compound

PathogenMIC (µg/mL)Reference
Staphylococcus aureus4.0
Escherichia coli>100
Candida albicans8.0

The minimum inhibitory concentration (MIC) values indicate the lowest concentration of the compound that inhibits visible growth of the microorganism. The compound showed effective activity against Staphylococcus aureus, including methicillin-resistant strains, while demonstrating limited efficacy against Gram-negative bacteria like Escherichia coli.

Case Studies and Research Findings

Several research studies have focused on the synthesis and evaluation of thiophene derivatives, including this compound.

  • Cytotoxicity Evaluation : A study reported that novel thiophene derivatives exhibited varying degrees of cytotoxicity against multiple cancer cell lines, highlighting the potential of these compounds as therapeutic agents in oncology .
  • Antimicrobial Efficacy : Another investigation revealed that thiophene derivatives could effectively inhibit biofilm formation in Staphylococcus aureus, suggesting their potential use in treating infections caused by biofilm-forming bacteria .
  • Cholinesterase Inhibition : Some derivatives have also been evaluated for their inhibitory effects on cholinesterase enzymes, which are crucial targets in neurodegenerative diseases such as Alzheimer’s disease .

Q & A

Q. Example Table :

Parameter Value
Space groupP2₁2₁2₁
Flack parameter0.02(3)
R₁ (all data)4.1%
C–N bond length1.47 Å

Advanced: How to troubleshoot conflicting spectroscopic and computational data?

Methodological Answer:
Contradictions between experimental (e.g., NMR coupling constants) and computed (e.g., DFT-predicted dihedral angles) data require systematic validation:

Dynamic Effects : Perform variable-temperature NMR to assess conformational flexibility.

Solvent Correction : Apply IEFPCM solvent models in DFT to account for solvent-induced shifts.

2D NMR : NOESY or ROESY correlations identify spatial proximity of protons (e.g., thiophene H to amino group).

Alternative Methods : Compare with IR spectroscopy for nitrile stretching (~2250 cm⁻¹) and XPS for elemental composition .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:
The hydrochloride salt is hygroscopic; store desiccated at -20°C under argon. Stability tests include:

  • Thermogravimetric Analysis (TGA) : Decomposition onset >150°C indicates thermal stability.
  • HPLC Purity Monitoring : Analyze monthly for degradation (e.g., hydrolysis to amide under humidity) .

Advanced: How to optimize reaction yields in asymmetric Strecker synthesis?

Methodological Answer:
For enantioselective synthesis:

  • Chiral Catalysts : Use Jacobsen’s thiourea catalysts (10 mol%) to induce asymmetry.
  • Kinetic Resolution : Monitor enantiomeric excess (ee) via chiral GC or HPLC.
  • Solvent Screening : Polar aprotic solvents (e.g., DCE) improve catalyst turnover.
    Reported ee values >90% are achievable with optimized protocols .

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